

# An In-depth Technical Guide to the Thermochemical Properties of Phenyl Nitrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Phenyl nitrate

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This technical guide provides a comprehensive overview of the available thermochemical data for **phenyl nitrate** ( $C_6H_5NO_3$ ). Due to a scarcity of direct experimental measurements for this compound, this document synthesizes computed data, information on related chemical species, and detailed descriptions of the experimental and theoretical methodologies used to determine such properties.

## Core Thermochemical Data

Direct experimental thermochemical data for **phenyl nitrate** is not readily available in the public domain. However, computational models provide valuable estimates. The following tables summarize key computed properties and experimental data for related species to offer a comparative context.

Table 1: Computed Physicochemical Properties of **Phenyl Nitrate**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	139.11 g/mol	PubChem[1]
Exact Mass	139.026943022 Da	PubChem[1]
InChIKey	FPJQWFBQXIKMMP-UHFFFAOYSA-N	PubChem[1]
SMILES	C1=CC=C(C=C1)O--INVALID-LINK--[O-]	PubChem[1]

Table 2: Enthalpy of Formation for Related Species

Species	Formula	State	Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	Source
Phenyl Radical	C <sub>6</sub> H <sub>5</sub>	Gas	336.83 ± 0.56 kJ/mol	Active Thermochemical Tables[2]
Nitrate Radical	NO <sub>3</sub>	Gas	73.5 ± 1.7 kJ/mol	NIST WebBook[3]
Nitrobenzene	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>	Gas	67.5 ± 1.0 kJ/mol	Active Thermochemical Tables[2]

## Experimental Protocols for Thermochemical Data Determination

While specific experimental studies on **phenyl nitrate** are not cited in available literature, the following standard protocols would be employed to determine its thermochemical properties.

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) of an organic compound like **phenyl nitrate** is typically determined using bomb calorimetry.[4][5]

#### Methodology:

- **Sample Preparation:** A precisely weighed sample of **phenyl nitrate** (typically pelletized) is placed in a crucible inside a high-pressure vessel known as a "bomb." [5] A known length of fuse wire is placed in contact with the sample.
- **Bomb Sealing and Pressurization:** A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with excess pure oxygen. [5]
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise. [6][7] The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
- **Calculation:** The heat released by the combustion ( $q_v$ ) is calculated from the temperature change ( $\Delta T$ ) and the total heat capacity of the calorimeter system ( $C_{\text{calorimeter}}$ ).  $C_{\text{calorimeter}}$  is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. [5]
- **Corrections:** Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any nitrogen present.
- **Enthalpy of Combustion:** The internal energy of combustion ( $\Delta U_{\text{comb}}$ ) is calculated from the corrected heat release. The enthalpy of combustion ( $\Delta H_{\text{comb}}$ ) is then determined using the relationship  $\Delta H = \Delta U + \Delta nRT$ , where  $\Delta n$  is the change in the number of moles of gas in the combustion reaction.
- **Enthalpy of Formation:** The standard enthalpy of formation of **phenyl nitrate** is then calculated using Hess's Law, by combining its standard enthalpy of combustion with the

known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).<sup>[8][9]</sup>

The enthalpy of sublimation ( $\Delta H_{\text{sub}}$ ), the enthalpy change associated with the phase transition from solid to gas, can be determined by measuring the vapor pressure of the substance as a function of temperature.

Methodology:

- Knudsen Effusion Mass Spectrometry: A small amount of solid **phenyl nitrate** is placed in a Knudsen cell, which is a small, isothermal container with a very small orifice.
- High Vacuum: The cell is placed in a high-vacuum chamber of a mass spectrometer.
- Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of **phenyl nitrate** effuse through the orifice into the mass spectrometer, where they are ionized and detected.
- Ion Current Measurement: The intensity of the ion current corresponding to the **phenyl nitrate** molecule is proportional to its partial pressure inside the cell at that temperature.
- Clausius-Clapeyron Analysis: The vapor pressure (P) is measured at different temperatures (T). The enthalpy of sublimation is then determined from the slope of a plot of  $\ln(P)$  versus  $1/T$ , according to the Clausius-Clapeyron equation.

## Theoretical Calculation of Thermochemical Properties

In the absence of experimental data, quantum chemical calculations are a powerful tool for predicting thermochemical properties.<sup>[10][11]</sup>

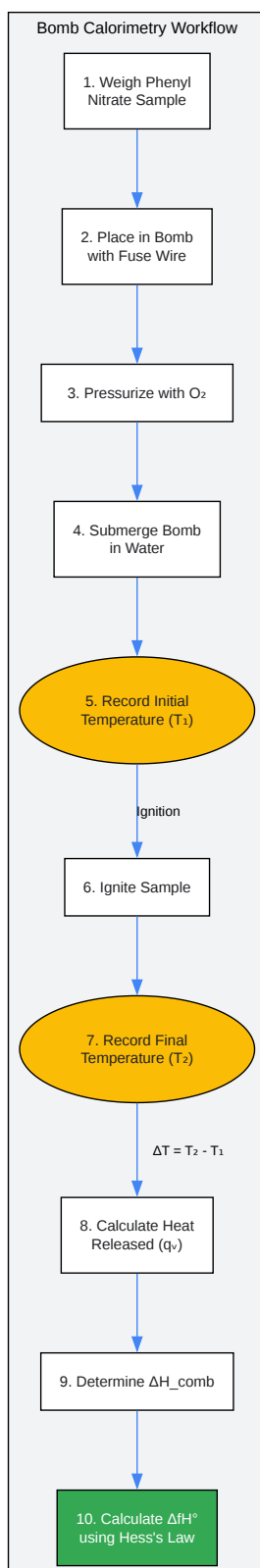
Methodology:

- Geometry Optimization: The molecular structure of **phenyl nitrate** is optimized to find its lowest energy conformation using a suitable level of theory, such as Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-311++G(3df,2p)).<sup>[11]</sup>

- **Vibrational Frequency Calculation:** The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- **Single-Point Energy Calculation:** A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[\[12\]](#)
- **Enthalpy of Formation Calculation:** The gas-phase standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which helps in the cancellation of systematic errors in the calculations.[\[5\]](#) The enthalpy of formation of **phenyl nitrate** can be determined if the enthalpies of formation of the other reactants and products in the isodesmic reaction are known accurately from experimental data.

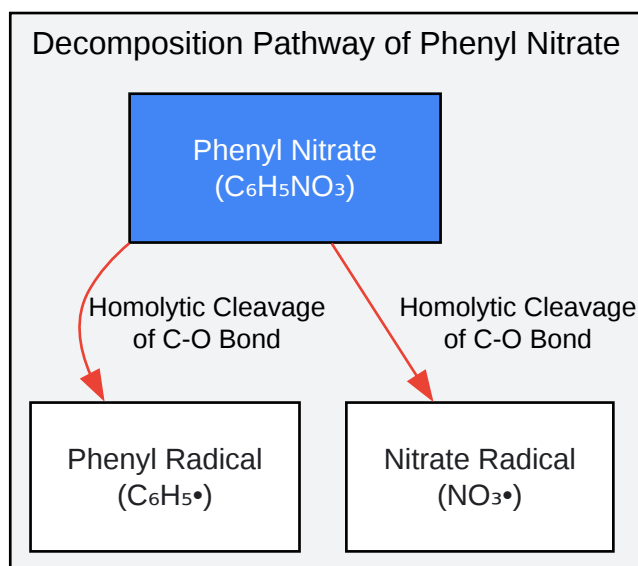
## Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the enthalpy of formation and a potential decomposition pathway for **phenyl nitrate**.



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Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.



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Caption: A primary decomposition pathway for **phenyl nitrate**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Phenyl Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8626914#thermochemical-data-of-phenyl-nitrate]

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